molecular formula C24H21ClN8O2 B11549399 6-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

6-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11549399
M. Wt: 488.9 g/mol
InChI Key: IZNULDOHPMZYDG-VULFUBBASA-N
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Description

6-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with various functional groups, including chlorobenzylidene, dimethylphenyl, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method involves the condensation reaction of 2-chlorobenzaldehyde with hydrazine derivatives, followed by cyclization with triazine precursors. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the condensation and cyclization processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the reaction progress and verify the final product’s composition.

Chemical Reactions Analysis

Types of Reactions

6-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide ions or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hydroxide ions in aqueous solution.

Major Products

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

6-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex organic compounds and coordination complexes with transition metals.

    Biology: Investigated for its potential antimicrobial and cytotoxic activities against various bacterial and fungal strains.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound’s hydrazinyl and triazine moieties can interact with cellular enzymes and receptors, leading to the inhibition of key biological processes. For example, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or interference with nucleic acid replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential applications. Its triazine core, coupled with chlorobenzylidene, dimethylphenyl, and nitrophenyl substituents, makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C24H21ClN8O2

Molecular Weight

488.9 g/mol

IUPAC Name

2-N-[(E)-(2-chlorophenyl)methylideneamino]-4-N-(3,4-dimethylphenyl)-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C24H21ClN8O2/c1-15-7-8-19(13-16(15)2)28-23-29-22(27-18-9-11-20(12-10-18)33(34)35)30-24(31-23)32-26-14-17-5-3-4-6-21(17)25/h3-14H,1-2H3,(H3,27,28,29,30,31,32)/b26-14+

InChI Key

IZNULDOHPMZYDG-VULFUBBASA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=CC=CC=C4Cl)C

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CC=CC=C4Cl)C

Origin of Product

United States

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